molecular formula C24H26N2S B10869240 1-(2,3-Dimethylphenyl)-3-(3,3-diphenylpropyl)thiourea

1-(2,3-Dimethylphenyl)-3-(3,3-diphenylpropyl)thiourea

Cat. No.: B10869240
M. Wt: 374.5 g/mol
InChI Key: WZHCOLDWOVLLFV-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA is an organic compound that belongs to the thiourea class. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a thiourea group attached to a 2,3-dimethylphenyl and a 3,3-diphenylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with 3,3-diphenylpropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiourea group can yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and other interactions with target molecules, influencing their function and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: A simpler thiourea derivative with a single phenyl group.

    N,N’-Diphenylthiourea: Contains two phenyl groups attached to the thiourea moiety.

    N-(2,3-Dimethylphenyl)thiourea: Similar structure but lacks the 3,3-diphenylpropyl group.

Uniqueness

N-(2,3-DIMETHYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA is unique due to the presence of both 2,3-dimethylphenyl and 3,3-diphenylpropyl groups, which may confer distinct chemical and biological properties compared to simpler thiourea derivatives.

Properties

Molecular Formula

C24H26N2S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-(3,3-diphenylpropyl)thiourea

InChI

InChI=1S/C24H26N2S/c1-18-10-9-15-23(19(18)2)26-24(27)25-17-16-22(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-15,22H,16-17H2,1-2H3,(H2,25,26,27)

InChI Key

WZHCOLDWOVLLFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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